One of the most prominent applications of 2-(Trimethylsilyl)ethanol is as a protecting group in organic synthesis.
The advantage of using 2-(Trimethylsilyl)ethanol as a protecting group lies in its ease of introduction and removal under mild reaction conditions. This makes it a valuable tool for chemists to achieve selective modifications in complex molecules.
-(Trimethylsilyl)ethanol can serve as a precursor for the synthesis of other valuable compounds:
Beyond the aforementioned uses, 2-(Trimethylsilyl)ethanol finds applications in:
2-(Trimethylsilyl)ethanol is an organosilicon compound with the molecular formula CHOSi and a molecular weight of 118.25 g/mol. It is characterized by the presence of a trimethylsilyl group attached to the second carbon of an ethanol molecule. This compound appears as a colorless liquid and is noted for its stability and versatility in various
Several methods for synthesizing 2-(Trimethylsilyl)ethanol have been reported:
2-(Trimethylsilyl)ethanol has various applications in organic synthesis, particularly:
Several compounds share structural or functional similarities with 2-(Trimethylsilyl)ethanol. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Trimethylsilanol | CHOSi | A simpler alcohol without the ethyl group; less versatile. |
Tert-Butyltrimethylsilane | CHOSi | More sterically hindered; used mainly as a protecting group. |
1-(Trimethylsilyl)ethanol | CHOSi | Different position of silyl group; affects reactivity. |
The unique aspect of 2-(Trimethylsilyl)ethanol lies in its combination of both an ethanol backbone and a trimethylsilyl group at the second carbon, allowing for diverse applications in organic synthesis that may not be achievable with simpler or differently substituted analogues .
Flammable;Irritant